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Compound of Interest

N-Boc-1-pivaloyl-D-erythro-
Compound Name: _ )
sphingosine

Cat. No.: B15548772

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sphingolipids are a class of bioactive lipids that play crucial roles in cell signaling, proliferation,
differentiation, and apoptosis.[1][2] N-Boc-1-pivaloyl-D-erythro-sphingosine is a synthetically
modified derivative of D-erythro-sphingosine, featuring a tert-Butoxycarbonyl (Boc) protecting
group on the amine and a pivaloyl protecting group on the primary hydroxyl group. These
modifications are often employed in chemical synthesis to control reactivity and improve
solubility. Accurate and sensitive analytical methods are essential for the characterization and
guantification of such modified sphingolipids in various experimental settings. This application
note details a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the
analysis of N-Boc-1-pivaloyl-D-erythro-sphingosine.

Experimental Protocols
Sample Preparation: Lipid Extraction

This protocol is adapted from standard methods for sphingolipid extraction.[3][4]
Reagents:

e Methanol (MeOH), HPLC grade
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e Chloroform (CHCI3), HPLC grade
e Deionized Water

« Internal Standard (IS): C17-sphingosine or a stable isotope-labeled version of the analyte, if
available.

Procedure:

To 100 pL of the sample (e.g., cell lysate, plasma), add 300 pL of methanol and 150 pL of
chloroform.

e Add the internal standard to a final concentration of 100 ng/mL.

» Vortex the mixture for 1 minute to ensure thorough mixing.

e Sonicate the sample for 15 minutes in a bath sonicator.

o Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet proteins and other insoluble material.
o Transfer the supernatant to a new microcentrifuge tube.

e Dry the extract under a stream of nitrogen gas or using a vacuum concentrator.

o Reconstitute the dried lipid extract in 100 pL of the initial mobile phase for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)
Analysis

The following LC-MS method is a starting point and may require optimization for specific
instrumentation.

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid
chromatography (UHPLC) system. Mass Spectrometer: A triple quadrupole or high-resolution
mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI)
source.

LC Parameters:
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e Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 um particle size).
» Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

o Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM
ammonium formate.

o Gradient:

0-2 min: 30% B

o

2-15 min: 30-100% B

[e]

15-20 min: 100% B

o

[¢]

20.1-25 min: 30% B (re-equilibration)
» Flow Rate: 0.3 mL/min

e Column Temperature: 40°C

e Injection Volume: 5 pL

MS Parameters:

lonization Mode: Positive Electrospray lonization (ESI+)
e Capillary Voltage: 3.5 kV

e Source Temperature: 120°C

o Desolvation Gas Temperature: 350°C

» Desolvation Gas Flow: 800 L/hr

e Cone Gas Flow: 50 L/hr

o Data Acquisition: Full scan mode (m/z 100-1000) and tandem MS (MS/MS) or Multiple
Reaction Monitoring (MRM) for quantification.
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Data Presentation
Predicted Mass and Fragmentation

e Molecular Formula: C27Hs3NOs
e Molecular Weight: 487.71 g/mol
e Predicted [M+H]*: m/z 488.39

Table 1: Predicted MS/MS Fragmentation of [M+H]* for N-Boc-1-pivaloyl-D-erythro-
sphingosine

Proposed
Precursor lon (m/z) Fragmentlon (m/z)  Neutral Loss (Da) .
Fragment Identity

Loss of isobutylene

488.39 432.37 56

from Boc group

Loss of Boc group
488.39 388.34 100 _

(isobutylene + CO2)
488.39 386.33 102 Loss of pivalic acid

Loss of Boc and
488.39 284.26 204 pivaloyl groups and

water

Loss of pivaloyl group
388.34 284.26 104 and water from [M+H-

Boc]*

Further fragmentation
388.34 266.25 122 of the sphingosine

backbone

Note: These are predicted fragmentation patterns. Actual fragmentation may vary depending on
the instrument and collision energy.

Quantitative Analysis
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For quantitative studies, a calibration curve should be prepared using a serial dilution of a
standard solution of N-Boc-1-pivaloyl-D-erythro-sphingosine. The ratio of the analyte peak
area to the internal standard peak area is plotted against the concentration.

Table 2: Example Calibration Curve Data

Concentration Peak Area Ratio
(ng/mL) Analyte Peak Area IS Peak Area (Analyte/ls)

1 15,234 1,500,123 0.010

5 76,170 1,510,234 0.050

10 153,289 1,498,765 0.102

50 759,876 1,505,432 0.505

100 1,520,345 1,515,678 1.003

500 7,605,123 1,508,987 5.040
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Caption: Experimental workflow for the LC-MS analysis of N-Boc-1-pivaloyl-D-erythro-
sphingosine.
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Caption: Simplified overview of the sphingolipid metabolic pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

« 1. Determination of endogenous sphingolipid content in stroke rats and HT22 cells subjected
to oxygen-glucose deprivation by LC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b15548772?utm_src=pdf-body-img
https://www.benchchem.com/product/b15548772?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9878918/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9878918/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15548772?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

2. chem.libretexts.org [chem.libretexts.org]

3. lipidmaps.org [lipidmaps.org]

4. Analysis of sphingolipids in extracted human plasma using liquid chromatography
electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nim.nih.gov]

To cite this document: BenchChem. [Application Note: Mass Spectrometry Analysis of N-
Boc-1-pivaloyl-D-erythro-sphingosine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15548772#mass-spectrometry-analysis-of-n-boc-1-
pivaloyl-d-erythro-sphingosine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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